2,2',4,5,6'-五溴二苯醚

描述

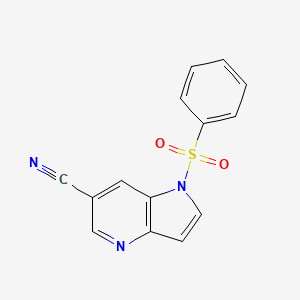

2,2',4,5,6'-Pentabromodiphenyl ether is a useful research compound. Its molecular formula is C12H5Br5O and its molecular weight is 564.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2',4,5,6'-Pentabromodiphenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',4,5,6'-Pentabromodiphenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环境监测

多溴二苯醚 (PBDEs): 广泛用作各种消费品中的阻燃剂。由于其持久性和生物累积的可能性,监测其在环境中的存在至关重要。 2,2',4,5,6'-五溴二苯醚通常是环境样品中用于评估污染水平的目标化合物。 先进的色谱和质谱技术被用于检测和量化水、土壤和空气样品中的这种化合物 .

毒理学研究

2,2',4,5,6'-五溴二苯醚的毒理学影响是一个重要的研究领域。研究人员调查其对野生动物和人类健康的影响,特别是其作为内分泌干扰物的角色。 研究通常涉及评估该化合物对动物模型的影响,以了解对人类和生态系统的潜在风险 .

材料科学

在材料科学中,探索了像 2,2',4,5,6'-五溴二苯醚这样的 PBDEs 的应用,以增强材料的阻燃性。研究集中在开发具有改进的耐火性能且不损害环境安全的新材料。 该化合物掺入聚合物和纺织品时的功效和稳定性是关键的研究课题 .

分析方法开发

分析化学家开发和完善检测和量化 2,2',4,5,6'-五溴二苯醚的方法。气相色谱-质谱 (GC-MS) 和液相色谱-串联质谱 (LC-MS/MS) 等技术经过优化,以提高灵敏度和特异性。 这些方法对于环境监测和法规遵从性至关重要 .

药理学和生物医学研究

虽然 2,2',4,5,6'-五溴二苯醚没有直接用于药理学,但它在环境中的存在促使研究人员对其代谢和药代动力学特性进行研究。研究旨在了解它如何在生物系统中被吸收、分布、代谢和排泄。 这项研究为安全指南和暴露风险评估提供了信息 .

环境科学和政策

关于 2,2',4,5,6'-五溴二苯醚的研究扩展到其政策影响。鉴于其被归类为持久性有机污染物 (POP),研究为监管决策和替代方案的开发提供了信息。 该化合物的环境归宿,包括降解产物和长期生态影响,正在被研究以指导政策和立法 .

作用机制

Target of Action

2,2’,4,5,6’-Pentabromodiphenyl ether is a brominated flame retardant . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body .

Mode of Action

It is known to cause endocrine-mediated effects, suggesting that it may interact with hormone receptors or disrupt hormone production .

Biochemical Pathways

It has been shown to induce lipid accumulation throughout differentiation in mouse and human preadipocyte cell models in vitro .

Pharmacokinetics

Due to its lipophilicity and stability, it is known to bioaccumulate in the environment .

Result of Action

The molecular and cellular effects of 2,2’,4,5,6’-Pentabromodiphenyl ether’s action include lipid accumulation in preadipocytes, suggesting a potential role in adipogenesis . It is also suspected to cause developmental effects in nursed babies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,4,5,6’-Pentabromodiphenyl ether. For instance, its persistence and bioaccumulation in the environment can lead to long-term exposure and potential health effects .

生化分析

Biochemical Properties

2,2’,4,5,6’-Pentabromodiphenyl ether plays a role in biochemical reactions primarily as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound binds to the active site of the enzyme, inhibiting its activity and thus affecting the metabolism of other substances. Additionally, 2,2’,4,5,6’-Pentabromodiphenyl ether can interact with proteins involved in cellular signaling pathways, potentially disrupting normal cellular functions .

Cellular Effects

2,2’,4,5,6’-Pentabromodiphenyl ether has been shown to influence various cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. The compound also affects cell signaling pathways, such as the MAPK and NF-κB pathways, which are crucial for cell survival and inflammation responses. Furthermore, 2,2’,4,5,6’-Pentabromodiphenyl ether can alter gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2,2’,4,5,6’-Pentabromodiphenyl ether exerts its effects through several mechanisms. It can bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of various detoxifying enzymes. This binding leads to the activation of AhR and subsequent changes in gene expression. Additionally, 2,2’,4,5,6’-Pentabromodiphenyl ether can inhibit the activity of enzymes such as cytochrome P450, affecting the metabolism of other compounds. The compound’s ability to generate ROS also contributes to its molecular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,5,6’-Pentabromodiphenyl ether can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of metabolites that may have different biological activities. Long-term exposure to 2,2’,4,5,6’-Pentabromodiphenyl ether has been shown to cause persistent oxidative stress and inflammation in cells, potentially leading to chronic health effects .

Dosage Effects in Animal Models

The effects of 2,2’,4,5,6’-Pentabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and changes in gene expression. At higher doses, it can lead to significant toxicity, including liver damage, neurotoxicity, and reproductive toxicity. These adverse effects are often dose-dependent, with higher doses causing more severe outcomes .

Metabolic Pathways

2,2’,4,5,6’-Pentabromodiphenyl ether is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and debrominated metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, 2,2’,4,5,6’-Pentabromodiphenyl ether is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature. This accumulation can lead to prolonged biological effects and potential toxicity .

Subcellular Localization

The subcellular localization of 2,2’,4,5,6’-Pentabromodiphenyl ether can influence its activity and function. The compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in detoxification and metabolism. Additionally, it can be found in mitochondria, where it may disrupt mitochondrial function and contribute to oxidative stress .

属性

IUPAC Name |

1,2,4-tribromo-5-(2,6-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-2-1-3-7(14)12(6)18-11-5-9(16)8(15)4-10(11)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFMCUVMAIQWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC2=CC(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879914 | |

| Record name | BDE-102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-66-6 | |

| Record name | 2,2',4,5,6'-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5,6'-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5X2BU2QJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Chlorophenyl)phenyl]propan-2-OL](/img/structure/B1457897.png)

![N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B1457899.png)

![4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B1457904.png)

![4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B1457915.png)